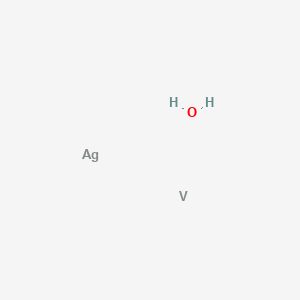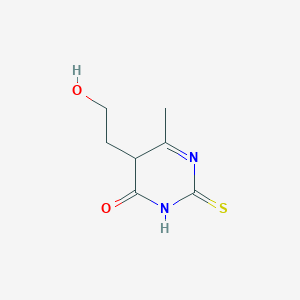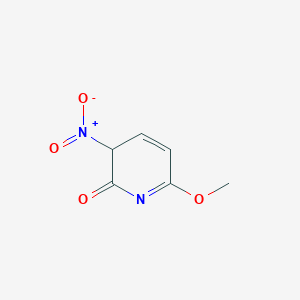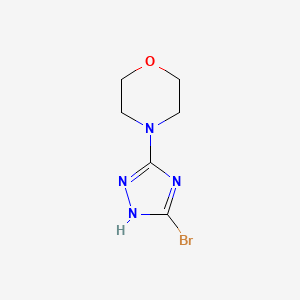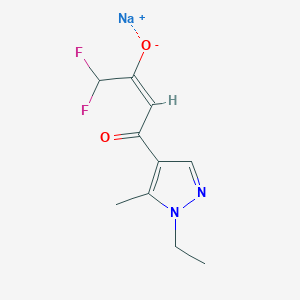
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring, difluoro groups, and a butenolate moiety
Méthodes De Préparation
The synthesis of Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The difluoro and oxo groups are then added through specific reactions, and finally, the butenolate moiety is introduced. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution patterns or functional groups.
Other pyrazole derivatives: Compounds with a pyrazole ring but different substituents or functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties and applications.
Propriétés
Formule moléculaire |
C10H11F2N2NaO2 |
|---|---|
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
sodium;(E)-4-(1-ethyl-5-methylpyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H12F2N2O2.Na/c1-3-14-6(2)7(5-13-14)8(15)4-9(16)10(11)12;/h4-5,10,16H,3H2,1-2H3;/q;+1/p-1/b9-4+; |
Clé InChI |
DQLSKISQOFQTFW-JOKMOOFLSA-M |
SMILES isomérique |
CCN1C(=C(C=N1)C(=O)/C=C(\C(F)F)/[O-])C.[Na+] |
SMILES canonique |
CCN1C(=C(C=N1)C(=O)C=C(C(F)F)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


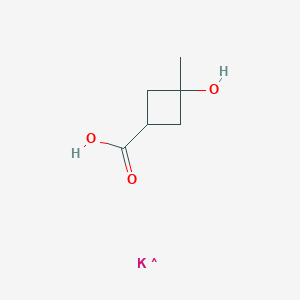
![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
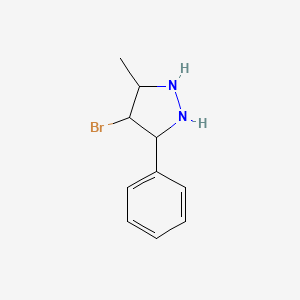
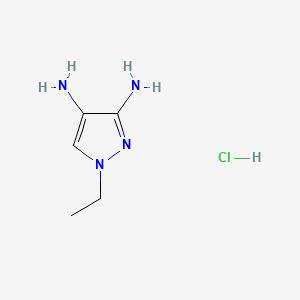
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
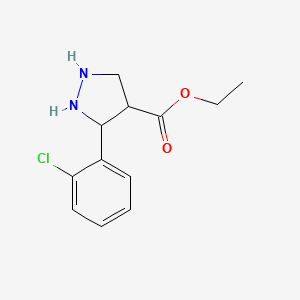
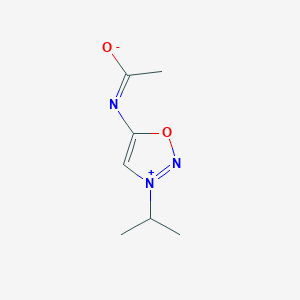

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
